Product packaging for 1-Bromo-4-iodo-2-isopropylbenzene(Cat. No.:)

1-Bromo-4-iodo-2-isopropylbenzene

Cat. No.: B13992217
M. Wt: 324.98 g/mol
InChI Key: BCNIFVTXHQDSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-iodo-2-isopropylbenzene (: 1369893-47-9) is an aromatic organic compound with the molecular formula C 9 H 10 BrI and a molecular weight of 324.98 g/mol . It is a dihalogenated benzene derivative functionalized with both bromine and iodine atoms on the aromatic ring, along with an isopropyl group, making it a valuable building block in synthetic organic chemistry. The compound is offered with a high purity of 97% . As a multi-functional halogenated intermediate, its primary research value lies in its potential for various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, which are fundamental in constructing complex organic molecules for pharmaceutical development and materials science. The presence of two different halogens, bromine and iodine, offers chemoselective control for sequential functionalization, as the iodine substituent is typically more reactive in palladium-catalyzed processes. This allows researchers to selectively modify the benzene ring at specific positions. For research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions. The supplier recommends storage at cool temperatures, between 4-8°C . For further handling and safety details, please refer to the corresponding Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrI B13992217 1-Bromo-4-iodo-2-isopropylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrI

Molecular Weight

324.98 g/mol

IUPAC Name

1-bromo-4-iodo-2-propan-2-ylbenzene

InChI

InChI=1S/C9H10BrI/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3

InChI Key

BCNIFVTXHQDSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Iodo 2 Isopropylbenzene

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in the preparation of asymmetrically substituted benzenes like 1-bromo-4-iodo-2-isopropylbenzene. The choice of strategy is often dictated by the availability of starting materials and the desired efficiency of the synthetic route. Key approaches involve the careful orchestration of directing group effects and the use of specific reagents to control the position of incoming substituents.

Stepwise Halogenation Approaches

Stepwise halogenation involves the sequential introduction of bromine and iodine atoms onto an isopropylbenzene derivative. The order of introduction and the choice of reaction conditions are critical to ensure the desired 1,2,4-substitution pattern.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. sciencemadness.org For the synthesis of this compound, a plausible, though not yet explicitly documented, route could involve the DoM of a suitably substituted isopropylbenzene precursor.

A hypothetical synthetic pathway could commence with 1-bromo-4-isopropylbenzene. The bromine atom in this starting material is not a strong DMG. Therefore, to achieve regioselective metalation, a more potent directing group would ideally be present. However, if we consider a less direct approach, the isopropyl group itself can weakly direct lithiation to the meta position, which is not the desired outcome. A more viable strategy would be to start with a precursor where a powerful DMG is already in place.

Alternatively, if starting from 1-bromo-2-isopropylbenzene (B1265715), the bromine atom could act as a weak directing group, potentially leading to lithiation at the 3-position. Subsequent quenching with an iodinating agent like molecular iodine (I₂) or 1,2-diiodoethane (B146647) would then yield an isomeric product, not the target compound.

Given the substitution pattern of the target molecule, a more strategic DoM approach would be challenging and likely not the most efficient method without a multi-step process to install and later remove a suitable directing group.

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. nucleos.comresearchgate.net This rearrangement is typically driven by thermodynamics, leading to the most stable aryl anion intermediate. researchgate.net Strong bases, such as lithium diisopropylamide (LDA), are commonly employed to initiate the reaction. google.com

The synthesis of this compound via a halogen-dance reaction is theoretically possible but would depend on the availability of a suitable isomer. For instance, if one were to synthesize an isomer such as 1-bromo-2-iodo-4-isopropylbenzene, treatment with a strong base could potentially induce a halogen dance. The migration of the bromine or iodine atom would be influenced by the steric and electronic effects of the isopropyl group and the other halogen. Generally, iodine is more mobile than bromine in such rearrangements. The reaction would proceed to form the thermodynamically most stable product, which may or may not be the desired this compound. The formation of a mixture of isomers is a common challenge in halogen-dance reactions. nucleos.com

Diazotization-Mediated Halogen Introduction

The transformation of an amino group on a benzene (B151609) ring into a diazonium salt, followed by its substitution with a halogen, is a classic and highly effective method for the synthesis of aryl halides. This approach offers excellent regiocontrol, as the position of the incoming halogen is determined by the location of the initial amino group.

The Sandmeyer reaction is a well-established method for converting aryl diazonium salts into aryl halides using a copper(I) salt as a catalyst. chemicalbook.com While the classic Sandmeyer reaction introduces bromine or chlorine, a related process can be used to introduce iodine.

A documented synthesis of this compound utilizes a diazotization reaction starting from 4-bromo-2-isopropylaniline (B1344083). researchgate.net In this two-stage process, the aniline (B41778) derivative is first treated with an acidic solution of sodium nitrite (B80452) to form the corresponding diazonium salt. This intermediate is then reacted with potassium iodide to yield the final product. The iodide ion acts as a nucleophile, displacing the diazonium group. researchgate.net

Detailed Research Findings for the Synthesis of this compound via Diazotization

Starting MaterialReagentsConditionsYieldReference
4-Bromo-2-isopropylaniline1. HCl, NaNO₂, water 2. KI, waterStage 1: 0°C, 1 hour Stage 2: 0-20°C, 16 hours73% researchgate.net

This method is advantageous due to the high yield and the readily available starting material, which can be prepared from 2-isopropylaniline.

The Balz-Schiemann reaction is the method of choice for the synthesis of aryl fluorides from aryl diazonium salts. It involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate (B81430) salt. This reaction is highly relevant for the synthesis of fluorinated analogues of the target compound.

For instance, the synthesis of a related compound, 1-bromo-4-fluoro-2-isopropylbenzene, could be envisioned starting from 4-bromo-2-isopropylaniline. The synthetic sequence would involve the diazotization of the aniline in the presence of fluoroboric acid (HBF₄) or by treating the diazonium salt with a source of tetrafluoroborate ions to form the corresponding diazonium tetrafluoroborate salt. Gentle heating of this salt would then lead to the desired 1-bromo-4-fluoro-2-isopropylbenzene.

While the Balz-Schiemann reaction is a reliable method for introducing fluorine, it requires the handling of potentially hazardous reagents and the isolation of the diazonium salt intermediate.

Synthesis of Iodo-Compounds via Diazonium Salts

The synthesis of aryl iodides through the diazotization of aromatic amines, followed by a substitution reaction known as the Sandmeyer reaction, is a classical and highly effective method. This transformation is particularly useful for introducing substitution patterns that are not accessible through direct electrophilic substitution. For the specific synthesis of this compound, this method is well-documented, starting from the corresponding aniline precursor.

A common route involves the diazotization of 4-bromo-2-isopropylaniline. In a typical two-stage procedure, the aniline is first treated with sodium nitrite (NaNO₂) and a strong acid, such as hydrogen chloride (HCl), in water at a reduced temperature (0 °C) to form the intermediate diazonium salt. This salt is then reacted in situ with an iodide source, commonly potassium iodide (KI), to yield the final product, this compound. The displacement of the diazonium group with iodide does not typically require a copper catalyst, which is often necessary for the introduction of other halides like chlorides or bromides.

Diazotization: 4-bromo-2-isopropylaniline is converted to 4-bromo-2-isopropylbenzenediazonium chloride.

Iodination: The diazonium salt reacts with potassium iodide, releasing nitrogen gas and forming this compound.

The table below outlines a specific protocol reported in the literature, demonstrating the practical application of this method.

Table 1: Synthesis of this compound via Diazonium Salt
Starting MaterialReagentsConditionsYield
4-Bromo-2-isopropylanilineStage 1: Hydrogen chloride, Sodium nitrite Stage 2: Potassium iodideStage 1: Water, 0 °C, 1 h Stage 2: Water, 0 - 20 °C, 16 h73%

Palladium-Catalyzed Direct Aryl Halogenation (If Applicable)

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct introduction of functional groups onto an aromatic ring without pre-functionalized starting materials. This includes methods for direct halogenation where a C-H bond is converted to a C-X (X = I, Br, Cl) bond, often guided by a directing group on the substrate. For instance, arylnitriles have been successfully halogenated at the ortho-position to the cyano group using a palladium catalyst.

However, in the context of synthesizing this compound, the application of palladium-catalyzed direct aryl halogenation is not a commonly reported or straightforward strategy. The primary challenges include achieving the required regioselectivity on a substrate like 1-bromo-2-isopropylbenzene or a related derivative. Without a suitable directing group, direct halogenation of an arene typically proceeds via electrophilic aromatic substitution, where regioselectivity is governed by the electronic and steric properties of the existing substituents (e.g., the isopropyl and bromo groups), which may not favor the desired 1,2,4-substitution pattern.

While palladium catalysts are central to many cross-coupling reactions involving aryl halides, their use for the de novo C-H halogenation to form this specific compound is not well-established in the literature. Standard methods for aromatic halogenation, such as electrophilic substitution with a halogen and a Lewis acid catalyst, remain the more conventional approach for such transformations.

Precursor Synthesis and Functionalization Routes

Isopropylbenzene Derivatives as Starting Materials

The synthesis of this compound logically begins with precursors that already contain the core isopropylbenzene scaffold. The choice of starting material dictates the subsequent functionalization strategy. A key precursor is 4-bromo-2-isopropylaniline , which possesses the correct substitution pattern for the bromine and isopropyl groups and a strategically placed amino group for conversion to the iodo-substituent via the Sandmeyer reaction.

Another potential starting material could be 2-isopropylbromobenzene . From this precursor, nitration followed by reduction would be required to install the amino group at the para-position relative to the bromine, which could then be converted to the iodide. However, controlling the regioselectivity of the nitration step would be a critical challenge.

Alternatively, one could start with 1-bromo-4-isopropylbenzene . Introducing the iodine atom at the 2-position via direct electrophilic iodination would be difficult to control and likely yield a mixture of isomers. Therefore, the most efficient and regioselective syntheses reported initiate from precursors that allow for a controlled, stepwise introduction of the required functional groups, with 4-bromo-2-isopropylaniline being a prime example.

Halogen-Exchange Reactions for Selective Incorporation

Halogen-exchange reactions, particularly the aromatic Finkelstein reaction, offer a powerful and selective method for introducing iodine into an aromatic ring. This strategy is especially useful when the corresponding aryl bromide is more accessible than the aryl iodide. A state-of-the-art method developed by Buchwald and Klapars utilizes a copper(I) catalyst to facilitate the conversion of aryl bromides to aryl iodides.

This reaction could be hypothetically applied to the synthesis of this compound by starting with a dibrominated precursor, such as 1,4-dibromo-2-isopropylbenzene . The key to this approach would be the selective exchange of one bromine atom for an iodine atom. While selectivity between two identical halogens in different positions can be challenging, differences in steric or electronic environments could potentially allow for a selective reaction.

The general conditions for this copper-catalyzed halogen exchange are mild and tolerate a wide variety of functional groups. The success of the transformation relies on a combination of factors, including the choice of ligand, solvent, and the iodide salt.

Table 2: General Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction
ComponentTypical Reagent/Condition
CatalystCuI (5 mol %)
Ligand1,2- or 1,3-diamine (e.g., N,N'-dimethyl-1,2-cyclohexanediamine, 10 mol %)
Iodide SourceNaI (2 equivalents)
SolventDioxane, n-Pentanol
Temperature110-130 °C

This methodology provides a valuable alternative route for incorporating iodine, complementing the classic Sandmeyer reaction.

Optimization of Reaction Conditions and Yields

Solvent Effects on Regioselectivity and Reaction Kinetics

The choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction, affecting reaction rates (kinetics), yields, and, in some cases, the regioselectivity of the product distribution.

In the context of the Sandmeyer reaction , the process is traditionally carried out in an aqueous medium. Water is effective at dissolving the inorganic reagents like sodium nitrite and potassium iodide. However, a key side reaction in aqueous diazotizations is the formation of phenols, where water acts as a nucleophile, which can lower the yield of the desired aryl iodide. To mitigate this, reactions are often run at low temperatures. The use of organic co-solvents or alternative solvent systems can also be beneficial. For instance, electrochemical Sandmeyer reactions have been optimized in mixed solvent systems like MeOH/DMF to improve yields.

For halogen-exchange reactions , the solvent plays a crucial role in both solubility and reaction kinetics. In the copper-catalyzed aromatic Finkelstein reaction, dioxane was found to be a highly effective solvent. Other solvents like n-pentanol have also been successfully employed. The solubility of the halide salts (e.g., NaI) in the chosen solvent is important, with research indicating that heterogeneous mixtures can sometimes lead to better results than fully homogeneous solutions.

For direct electrophilic halogenation , which is a potential, albeit less controlled, route, the solvent can influence the stability of the charged intermediate (the arenium ion). The reaction proceeds faster in more polar solvents that can stabilize this intermediate. However, the primary determinant of regioselectivity in electrophilic aromatic substitution remains the directing effects of the substituents already present on the ring.

Catalyst Selection for Specific Halogenation Steps

The introduction of both bromine and iodine onto the isopropylbenzene scaffold necessitates a strategic approach to halogenation, often involving multiple steps. The choice of catalyst is paramount for controlling the regioselectivity and efficiency of these transformations.

One documented route to this compound begins with 4-bromo-2-isopropylaniline. nih.gov This precursor undergoes a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides via a diazonium salt intermediate. nih.govwikipedia.orgnumberanalytics.com In this sequence, the amino group is first transformed into a diazonium salt, which is then displaced by iodine.

For the iodination step via the Sandmeyer reaction, the choice of reagents is critical. While copper(I) salts are the classic catalysts for Sandmeyer reactions to introduce bromine or chlorine, the iodination can often proceed effectively without a metal catalyst using a source of iodide ions, such as potassium iodide (KI). nih.govwikipedia.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The use of copper catalysts in Sandmeyer reactions can be beneficial in improving yields and reaction rates for bromination and chlorination. wikipedia.org For instance, a combination of CuBr and CuBr2 has been used as a catalytic system for Sandmeyer brominations. nih.gov

In the context of direct halogenation of an already substituted isopropylbenzene, Lewis acids are common catalysts. wikipedia.org For the bromination of an aromatic ring, catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are frequently employed to polarize the Br-Br bond and generate a more potent electrophile. wikipedia.org For iodination, the reactivity of iodine often requires an oxidizing agent to form a stronger electrophilic species.

The regioselectivity of these halogenation reactions is directed by the existing substituents on the aromatic ring. The isopropyl group is an ortho-, para-directing activator, while the halogen atoms are ortho-, para-directing deactivators. The interplay of these directing effects must be carefully considered when designing the synthetic sequence.

Temperature and Pressure Influence on Synthetic Efficiency

Temperature is a critical parameter in the synthesis of this compound, significantly impacting reaction rates and product yields. The Sandmeyer reaction, a key transformation in one of the synthetic routes, is particularly sensitive to temperature.

The diazotization of the starting material, 4-bromo-2-isopropylaniline, is typically conducted at low temperatures, around 0 °C, to ensure the stability of the resulting diazonium salt. nih.gov Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yields. numberanalytics.com

The subsequent iodination step, where the diazonium group is replaced by iodine, is then carried out at a slightly elevated temperature. In a documented synthesis of this compound, this stage of the reaction is performed at a temperature range of 0 - 20 °C over a period of 16 hours, resulting in a 73% yield. nih.gov Careful control of this temperature range is crucial; too low a temperature may lead to an impractically slow reaction rate, while higher temperatures can promote the decomposition of the diazonium salt before the substitution can occur.

The following table summarizes the temperature conditions for a known synthesis of this compound from 4-bromo-2-isopropylaniline:

Reaction Stage Reagents Temperature (°C) Duration Yield (%)
Diazotization4-bromo-2-isopropylaniline, Hydrogen chloride, Sodium nitrite, Water01 hour-
IodinationPotassium iodide, Water0 - 2016 hours73

Table 1: Temperature Conditions for the Synthesis of this compound. nih.gov

Information regarding the influence of pressure on the synthetic efficiency of this compound is not extensively documented in the available literature. Most reported syntheses of similar aromatic halides are conducted at atmospheric pressure. Variations in pressure are not typically a primary consideration for controlling the efficiency of Sandmeyer reactions or standard electrophilic aromatic substitutions in the liquid phase.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

A key focus of green chemistry is the use of safer solvents. Traditional aromatic halogenations often utilize chlorinated solvents, which are environmentally persistent and pose health risks. The Sandmeyer reaction offers an advantage in this regard, as it can be conducted in an aqueous medium. nih.govorganic-chemistry.org The synthesis of this compound from 4-bromo-2-isopropylaniline, for instance, is carried out in water. nih.gov

Another green chemistry principle is the use of catalytic reagents over stoichiometric ones. While the Sandmeyer iodination can proceed without a catalyst, the development of more efficient and recyclable catalysts for halogenation reactions is an active area of research. For example, the use of heterogeneous catalysts or biocatalysts could simplify product purification and reduce waste. nih.gov

The choice of reagents is also a critical aspect. Traditional halogenations often use elemental bromine and iodine, which can be hazardous. Alternative, safer halogenating agents are being explored. For instance, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are solid reagents that are easier and safer to handle than their elemental counterparts. Electrochemical methods for halogenation are also gaining traction as a greener alternative, as they can generate the halogenating species in situ, avoiding the handling and transport of hazardous chemicals. pku.edu.cn

Furthermore, improving the atom economy of the reaction is a fundamental goal of green chemistry. This involves maximizing the incorporation of atoms from the starting materials into the final product. Optimizing reaction conditions, such as temperature and catalyst choice, to maximize yield and minimize byproduct formation directly contributes to a higher atom economy.

The following table outlines some green chemistry considerations for the synthesis of halogenated aromatic compounds like this compound:

Green Chemistry Principle Conventional Approach Greener Alternative
Solvent Choice Chlorinated solvents (e.g., Dichloromethane, Chloroform)Water, Ionic liquids, Supercritical fluids
Reagent Selection Elemental halogens (Br₂, I₂)N-halosuccinimides (NBS, NIS), Electrochemical generation
Catalysis Stoichiometric Lewis acidsHeterogeneous catalysts, Biocatalysts, Metal-free catalysts
Waste Reduction Formation of stoichiometric byproductsHigh-yield reactions, Catalytic cycles with minimal waste

Table 2: Green Chemistry Approaches in Aromatic Halogenation.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural determination of organic molecules in solution. For 1-Bromo-4-iodo-2-isopropylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, enabling the precise assignment of all atoms within the molecule.

Advanced 1H and 13C NMR Techniques (e.g., COSY, HSQC, HMBC)

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and isopropyl protons. The aromatic region would likely display three signals: a doublet for the proton ortho to the bromine, a doublet of doublets for the proton situated between the iodine and isopropyl groups, and a singlet-like signal for the proton between the bromine and isopropyl groups. The isopropyl group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups.

The carbon-13 (¹³C) NMR spectrum would complement the ¹H data, showing six unique signals for the benzene (B151609) ring carbons and two signals for the isopropyl group carbons. The carbons directly bonded to the halogens (bromine and iodine) would be significantly influenced by their respective electronic effects.

To definitively assign these resonances and establish connectivity, a suite of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, as well as a strong correlation between the isopropyl methine proton and the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of each protonated aromatic carbon and the carbons of the isopropyl group by correlating their respective ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in placing the substituents on the aromatic ring. For instance, correlations would be expected from the isopropyl methine proton to the two adjacent aromatic carbons and the carbon ipso to the isopropyl group. Similarly, the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H)Correlated Carbons (¹³C) in HMBCCorrelated Protons (¹H) in COSY
H (Aromatic, ortho to Br)C (ipso-Br), C (ortho to Br), C (meta to Br)H (Aromatic, meta to Br)
H (Aromatic, between I and isopropyl)C (ipso-I), C (ipso-isopropyl), C (adjacent aromatic C)H (Aromatic, ortho to I)
H (Aromatic, between Br and isopropyl)C (ipso-Br), C (ipso-isopropyl), C (adjacent aromatic C)H (Aromatic, ortho to Br)
CH (Isopropyl)C (ipso-isopropyl), C (methyl), C (adjacent aromatic C's)CH₃ (Isopropyl)
CH₃ (Isopropyl)C (methine), C (ipso-isopropyl)CH (Isopropyl)

Investigation of Conformational Dynamics via Variable Temperature NMR (If Relevant)

For a molecule like this compound, the rotation of the isopropyl group relative to the benzene ring could potentially be hindered. This restricted rotation could lead to the observation of distinct conformers at low temperatures. Variable Temperature (VT) NMR is the ideal technique to investigate such dynamic processes. scielo.brresearchgate.netufg.br

By acquiring NMR spectra at different temperatures, one could observe changes in the appearance of the signals. If the rotation is fast on the NMR timescale at room temperature, sharp, averaged signals would be seen. As the temperature is lowered, the rotation would slow down. If the energy barrier to rotation is sufficiently high, the signals corresponding to the non-equivalent methyl groups in a locked conformation might broaden and eventually decoalesce into two separate signals. From the coalescence temperature and the chemical shift difference between the decoalesced signals, the energy barrier (ΔG‡) for the rotational process could be calculated. However, without experimental data, this remains a theoretical possibility.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Calculated HRMS Data

Molecular FormulaCalculated Exact Mass (m/z)
C₉H₁₀⁷⁹Br¹²⁷I323.9010
C₉H₁₀⁸¹Br¹²⁷I325.8990

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak, separated by two mass units and having almost equal intensity. miamioh.eduscribd.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable structural information. The fragmentation of aromatic halides is a well-understood process. libretexts.orgtutorchase.com

Expected primary fragmentation pathways for this compound would likely involve the cleavage of the bonds to the substituents on the benzene ring. Common fragmentation patterns would include:

Loss of the isopropyl group: A significant fragmentation pathway would be the loss of a propyl radical (•C₃H₇) or a propene molecule (C₃H₆) via a rearrangement, leading to a prominent fragment ion.

Loss of a halogen atom: Cleavage of the C-Br or C-I bond would result in the loss of a bromine or iodine radical, respectively. Due to the weaker C-I bond compared to the C-Br bond, the loss of the iodine atom is generally more favorable.

Loss of HBr or HI: Elimination of hydrogen bromide or hydrogen iodide is another possible fragmentation route.

Predicted Major Fragment Ions in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
324/326281/283C₃H₇• (Isopropyl radical)
324/326197I• (Iodine radical)
324/326245/243Br• (Bromine radical)

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide information about the structure and connectivity in the gas and solution phases, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

A single-crystal X-ray diffraction study of this compound would, if suitable crystals could be grown, provide a wealth of structural information. This would include:

Precise bond lengths and angles: The exact distances between all atoms and the angles between bonds could be determined with high precision. This would reveal any distortions in the benzene ring due to the bulky substituents.

Conformation: The preferred conformation of the isopropyl group relative to the plane of the benzene ring in the solid state would be established.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as halogen bonding (C-I···X or C-Br···X interactions) or van der Waals forces, which govern the solid-state structure.

As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). Therefore, the detailed solid-state structure remains to be experimentally determined.

Analysis of Molecular Geometry and Bond Lengths/Angles

The carbon-halogen bond lengths will be influenced by the size of the halogen atoms, with the C-I bond being longer than the C-Br bond. The presence of the bulky isopropyl group ortho to the bromine atom may induce some steric strain, potentially causing minor distortions in the bond angles around the substituted carbon atoms. Theoretical calculations suggest a moderate dipole moment of approximately 1.18 Debye for this compound, arising from the vector sum of the individual bond dipoles of the C-Br, C-I, and C-C bonds of the isopropyl group. smolecule.com

Table 1: Predicted Bond Parameters for this compound

Bond/AnglePredicted Value
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
C-C (ring) Bond Length~1.39 - 1.41 Å
C-C-C (ring) Angle~118° - 122°
C-C-Br Angle~119° - 121°
C-C-I Angle~119° - 121°

Note: These are estimated values based on typical bond lengths and angles in similar halogenated benzene derivatives.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of van der Waals forces, dipole-dipole interactions, and, most significantly, halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on the functional groups present.

The IR spectrum would be characterized by several key absorption bands:

C-H stretching vibrations: Aromatic C-H stretches are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the isopropyl group will appear in the 2970-2870 cm⁻¹ range.

C=C stretching vibrations: The aromatic ring will exhibit characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane C-H bending vibrations will be present in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the benzene ring will influence the exact positions of these bands.

C-X stretching vibrations: The C-Br and C-I stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹. The C-Br stretch is generally found at a higher frequency than the C-I stretch due to the lower mass of bromine.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the benzene ring and the C-I and C-Br bonds are expected to give rise to strong signals in the Raman spectrum.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from its isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.

A particularly effective method for the separation of halogenated aromatic compounds like this compound involves the use of non-covalent interaction chromatography with fullerene-based stationary phases, such as C70-coated columns. smolecule.com The separation mechanism on these columns is a complex interplay of several non-covalent interactions:

π-π interactions: The electron-rich π-system of the benzene ring interacts with the π-system of the C70 fullerene. smolecule.com

Halogen-π interactions: The halogen atoms on the analyte can interact with the electron-rich surface of the stationary phase. smolecule.com

Induced dipole-dipole interactions: The dielectric constant of the mobile phase influences these interactions, which are dependent on the molecular dipole moments. smolecule.com

The retention behavior of halogenated benzenes on C70-coated columns is influenced by the number and type of halogen atoms. smolecule.com Generally, retention increases with the number of halogen atoms. smolecule.com The specific substitution pattern of this compound, with its moderate dipole moment, allows for its effective separation from other structural isomers. smolecule.com Quantum mechanical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound (approximately -6.02 eV and -1.38 eV, respectively) suggest favorable π-π stacking interactions with C70 stationary phases. smolecule.com

Theoretical and Computational Studies of 1 Bromo 4 Iodo 2 Isopropylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic characteristics of 1-bromo-4-iodo-2-isopropylbenzene. Computational approaches using DFT, particularly with B3LYP functionals and aug-cc-pVTZ basis sets, are effective for accurately predicting properties like dipole moments for halogenated aromatic compounds. smolecule.com

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, DFT calculations have provided specific values for these orbitals. smolecule.com The analysis of molecular orbital contributions reveals that the HOMO is typically concentrated on the electron-rich aromatic ring and the iodine atom, which is more polarizable and a better electron donor than bromine. The LUMO is generally a π* antibonding orbital distributed across the benzene (B151609) ring, representing a region susceptible to nucleophilic attack.

ParameterCalculated Value (eV)
HOMO Energy-6.02
LUMO Energy-1.38
HOMO-LUMO Gap (ΔE)4.64

An electrostatic potential (ESP) map is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, an ESP map would reveal several key features:

Halogen Atoms: The areas around the iodine and bromine atoms would exhibit a region of positive potential on their outermost tips (a sigma-hole), making them potential halogen bond donors. The lateral areas of the halogens would be more negative.

Aromatic Ring: The π-system of the benzene ring generally creates a region of negative potential above and below the plane of the ring, making it susceptible to electrophiles.

Substituent Effects: The electron-withdrawing inductive effects of the bromine and iodine atoms would decrease the electron density on the ring, while the isopropyl group acts as a weak electron-donating group. The ESP map would visually represent the net result of these competing effects, highlighting the most reactive sites on the ring for electrophilic aromatic substitution. This allows for the prediction of regioselectivity in chemical reactions.

Ab Initio Methods for High-Level Quantum Chemical Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization, which are sometimes used in methods like DFT. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation.

While computationally more demanding than DFT, ab initio methods can provide higher accuracy, especially for systems where electron correlation effects are complex. For a molecule like this compound, these methods could be employed to:

Benchmark the results obtained from DFT calculations.

Calculate highly accurate ground and excited-state energies.

Investigate weak intermolecular interactions, such as halogen bonding, with high precision.

The computational cost increases significantly with the level of theory (e.g., HF < MP2 < CC) and the size of the basis set used, often limiting their application to smaller systems or requiring significant computational resources for molecules of this size.

Molecular Dynamics Simulations for Conformational Analysis (If Applicable)

Conformational analysis is relevant for this compound due to the rotational freedom of the isopropyl group. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational landscape.

An MD simulation treats atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. By simulating the molecule's movement over nanoseconds or longer, one can:

Explore the potential energy surface related to the rotation of the C-C bond between the isopropyl group and the benzene ring.

Identify the most stable (lowest energy) conformations and the energy barriers between them.

Understand how the molecule's shape and flexibility change in different environments, such as in various solvents. smolecule.com

These simulations can reveal whether certain conformations are preferred, which can have implications for the molecule's reactivity and its interactions with other molecules.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (Purely Theoretical without Biological Context)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the structural or computationally derived properties of molecules with their experimentally observed physical properties. In a purely theoretical context, without considering biological activity, QSPR can be used to predict properties like boiling point, solubility, or chromatographic retention times.

For this compound, a QSPR study would involve:

Calculating a set of molecular descriptors using computational methods. These can include electronic descriptors (e.g., dipole moment, polarizability), topological descriptors (e.g., molecular connectivity indices), and steric descriptors (e.g., molecular volume).

Gathering experimental data for a specific physical property for a series of related halogenated benzene compounds.

Developing a mathematical model that links the descriptors to the property.

For instance, the calculated dipole moment of this compound (approximately 1.18 Debye) has been correlated with its retention factor in chromatography. smolecule.com This type of QSPR model demonstrates a direct link between a computed electronic property and an observable physical property, allowing for the prediction of separation behavior for similar isomers. smolecule.com

Mechanistic Insights from Computational Reaction Pathway Exploration

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. For this compound, this approach can be used to understand its reactivity, particularly the differential reactivity of its two halogen substituents.

A well-known reaction for aryl halides is the palladium-catalyzed Sonogashira coupling. Experimentally, the carbon-iodine bond is known to be more reactive than the carbon-bromine bond in such cross-coupling reactions. Computational reaction pathway exploration can explain this selectivity by:

Modeling Reactants, Intermediates, and Products: The geometries and energies of all species along the proposed reaction coordinate are calculated.

Locating Transition States: The transition state (the highest energy point on the reaction pathway) is located for both the reaction at the iodine site and the bromine site.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy.

Calculations would likely show a significantly lower activation energy for the oxidative addition of the palladium catalyst to the C-I bond compared to the C-Br bond. This result would provide a quantitative, theoretical justification for the observed regioselectivity of the Sonogashira coupling, confirming that the reaction proceeds preferentially at the iodo position.

Reactivity and Mechanistic Investigations of 1 Bromo 4 Iodo 2 Isopropylbenzene Transformations

Differential Reactivity of Bromine and Iodine Substituents

The presence of two different halogen atoms on the benzene (B151609) ring of 1-bromo-4-iodo-2-isopropylbenzene is the cornerstone of its versatile reactivity. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine substituent significantly more reactive in a variety of chemical reactions. smolecule.com This disparity in reactivity allows for selective functionalization, where one halogen can be targeted for reaction while the other remains intact.

Selective Cross-Coupling Reactions at Iodinated vs. Brominated Positions

The higher reactivity of the C-I bond is exploited in several palladium-catalyzed cross-coupling reactions, enabling the selective formation of new carbon-carbon bonds at the iodinated position. smolecule.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. In the case of this compound, the reaction can be controlled to selectively couple at the iodine-bearing carbon. Subsequent coupling at the less reactive bromine position can then be achieved under more forcing conditions, allowing for the stepwise introduction of two different aryl or vinyl groups. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Due to the greater reactivity of the C-I bond, this compound can be selectively coupled with an alkyne at the 4-position, leaving the bromine at the 1-position untouched. smolecule.com This selective transformation is typically achieved under mild reaction conditions. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound. Similar to other palladium-catalyzed cross-coupling reactions, the selective reaction at the C-I bond of this compound can be readily achieved.

Heck Coupling: The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. researchgate.net The differential reactivity of the halogens in this compound allows for selective Heck coupling at the iodinated position. researchgate.net

Table 1: Selective Cross-Coupling Reactions of this compound

Coupling ReactionReactive SiteDescription
Suzuki-MiyauraC-ISelective coupling with an organoboron compound.
SonogashiraC-ISelective coupling with a terminal alkyne. smolecule.comwikipedia.org
StilleC-ISelective coupling with an organotin compound.
HeckC-ISelective coupling with an alkene. researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.orgyoutube.com In this compound, the halogens themselves are electron-withdrawing, but the isopropyl group is electron-donating. The presence of strong activating groups would be necessary to facilitate SNAr. In such cases, the more electronegative and better-leaving group would be preferentially displaced. However, under standard SNAr conditions, this compound is generally unreactive. Alternative pathways, such as those involving benzyne (B1209423) intermediates, can be induced under strongly basic conditions. youtube.comyoutube.com

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, often used to generate reactive organometallic reagents. The greater reactivity of the C-I bond in this compound allows for selective halogen-metal exchange.

Lithiation: Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures results in the selective exchange of the iodine atom for a lithium atom. nih.govmdpi.com This generates a lithiated intermediate that can then be reacted with various electrophiles to introduce a wide range of functional groups at the 4-position.

Magnesiation: Grignard reagents can be formed through halogen-magnesium exchange. Using reagents like isopropylmagnesium chloride (i-PrMgCl) or a combination of i-PrMgCl and n-BuLi can effect the selective exchange of the iodine atom. nih.govresearchgate.net The resulting Grignard reagent is a versatile intermediate for further synthetic transformations.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Further functionalization of the benzene ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Directing Effects of Halogens and Isopropyl Group

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct incoming electrophiles to specific positions.

Halogens (Bromo and Iodo): Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. However, they are ortho, para-directors. In this compound, the bromine is at position 1 and the iodine is at position 4.

Isopropyl Group: The isopropyl group is an activating group and an ortho, para-director. brainly.com It increases the electron density of the ring, particularly at the positions ortho and para to it.

The interplay of these directing effects determines the position of further substitution. The isopropyl group at position 2 strongly activates the ortho position (position 3) and the para position (position 5, which is also meta to the bromine and ortho to the iodine).

Regioselectivity Studies of Further Functionalization

When this compound undergoes electrophilic aromatic substitution, the incoming electrophile will preferentially add to the most activated available position. The directing effects of the substituents are summarized below:

Position 3: Ortho to the isopropyl group and meta to the iodine. This position is activated by the isopropyl group.

Position 5: Para to the isopropyl group and meta to the bromine. This position is also activated by the isopropyl group.

Position 6: Ortho to the bromine and meta to the isopropyl group. This position is deactivated by the bromine and less activated by the isopropyl group.

Considering the strong activating and directing effect of the isopropyl group, further electrophilic substitution is most likely to occur at positions 3 and 5. brainly.comchegg.com Steric hindrance from the bulky isopropyl group may influence the ratio of substitution at these positions. For instance, in the bromination of isopropylbenzene, the major product is the para-substituted isomer due to steric hindrance at the ortho positions. brainly.com A similar preference for the less sterically hindered position 5 would be expected in the further functionalization of this compound.

Radical Reactions Involving Carbon-Halogen Bonds

The presence of two distinct carbon-halogen bonds, C-I and C-Br, on the benzene ring of this compound offers a platform for selective radical reactions. The differing bond dissociation energies of the C-I and C-Br bonds are a key determinant of their reactivity in homolytic cleavage processes. Generally, the C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage under radical-generating conditions, such as photolysis or in the presence of radical initiators.

Research on similar aryl halides has demonstrated that the selective cleavage of the C-I bond can be achieved. For instance, in palladium-catalyzed cross-coupling reactions, which can involve radical intermediates, the oxidative addition step occurs preferentially at the C-I bond. smolecule.com While specific studies on the radical reactions of this compound are not extensively documented, principles from related systems suggest that radical-induced dehalogenation would favor removal of the iodine atom.

Photochemical cleavage is a common method for initiating radical reactions of aryl halides. The absorption of ultraviolet (UV) light can promote an electron to an anti-bonding orbital, leading to the homolytic fission of a carbon-halogen bond. In molecules containing both bromine and iodine, the lower bond energy of the C-I bond suggests that it would be the primary site of photochemical cleavage.

The table below illustrates the typical bond dissociation energies for carbon-halogen bonds in aryl systems, which underpins the selective reactivity.

BondTypical Bond Dissociation Energy (kJ/mol)
C-I~280
C-Br~330
C-Cl~397
C-F~522

This table presents generalized data for aryl halides.

In reactions where a radical initiator is used, such as AIBN (azobisisobutyronitrile), or in reactions involving single electron transfer (SET) from a reductant, the more easily reduced C-I bond would be the expected site of initial reaction, leading to the formation of an aryl radical at the 4-position. Subsequent reactions of this radical would depend on the surrounding reaction conditions and the presence of trapping agents.

Stereochemical Implications of the Isopropyl Group in Transformations

The isopropyl group at the ortho position to the bromine atom in this compound introduces significant steric bulk, which can have profound implications for the stereochemistry of its reactions.

One of the key stereochemical considerations for ortho-substituted biaryls and related systems is the potential for atropisomerism, which arises from restricted rotation around a single bond. While there is no direct evidence of stable, isolable atropisomers of this compound at room temperature, the steric hindrance provided by the isopropyl group in proximity to the bromine atom could lead to a significant rotational barrier. This restricted rotation can influence the conformational preferences of the molecule in solution, potentially affecting the accessibility of the reactive sites.

The "conformational friction" created by bulky substituents like the isopropyl group can influence the dynamics of reactions by favoring certain transition states. units.it In transformations where a new stereocenter is formed, the isopropyl group can exert diastereocontrol by directing the approach of reagents from the less hindered face of the molecule. For example, in metal-catalyzed cross-coupling reactions, the coordination of the metal center can be influenced by the steric profile of the ortho-substituent, thereby dictating the stereochemical outcome of the reaction.

Furthermore, the through-space electronic effects of the isopropyl group, in addition to its steric influence, can play a role. The electron-donating nature of the isopropyl group can affect the electron density at the adjacent carbon atom bearing the bromine, which in turn can influence the rate and regioselectivity of certain reactions.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility in synthesizing complex organic molecules. The C-I bond is more reactive and can selectively participate in a variety of cross-coupling reactions, leaving the C-Br bond intact for subsequent transformations. This sequential reactivity is highly advantageous in the synthesis of complex structures.

The ability to perform sequential cross-coupling reactions on 1-Bromo-4-iodo-2-isopropylbenzene makes it an ideal starting material for the synthesis of polyaromatic hydrocarbons (PAHs) and well-defined oligomers. The general strategy involves a first cross-coupling reaction at the more reactive iodine position, followed by a second coupling at the bromine position.

A common and powerful method for this is the combination of Sonogashira and Suzuki coupling reactions. researchgate.net For instance, a terminal alkyne can be coupled to the iodine position via a palladium-catalyzed Sonogashira reaction. The resulting bromo-alkynylbenzene derivative can then undergo a Suzuki coupling with a boronic acid at the bromine position to introduce another aryl group, leading to the formation of complex, non-symmetrical biaryl and polyaromatic structures.

Reaction Step Coupling Type Reactants Product Type
1Sonogashira CouplingThis compound + Terminal Alkyne1-Bromo-4-alkynyl-2-isopropylbenzene
2Suzuki Coupling1-Bromo-4-alkynyl-2-isopropylbenzene + Arylboronic Acid1-Aryl-4-alkynyl-2-isopropylbenzene

This stepwise approach allows for the precise construction of oligomers with a defined sequence of aromatic units. While specific examples utilizing this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous dihalogenated aromatic compounds. researchgate.net

The principles of sequential cross-coupling can also be applied to the synthesis of macrocycles containing the 2-isopropyl-4-bromophenyl moiety. By choosing appropriate difunctional coupling partners, ring-closing reactions can be orchestrated to form large cyclic structures.

Furthermore, the presence of both bromine and iodine atoms makes this compound a fascinating component for supramolecular chemistry. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, can be exploited to direct the self-assembly of molecules into larger, ordered structures. smolecule.com The iodine atom, being more polarizable than bromine, is a stronger halogen bond donor. This difference in halogen bond donating ability can be used to create hierarchical supramolecular assemblies. smolecule.com For instance, co-crystallization with molecules containing halogen bond acceptors, such as nitrogen heterocycles, can lead to the formation of well-defined one-, two-, or three-dimensional networks. The isopropyl group can also play a role in directing the solid-state packing of these assemblies through steric interactions.

Halogen Atom Relative Halogen Bond Donor Strength Potential Role in Supramolecular Assembly
IodineStrongerPrimary interaction site for directing assembly
BromineWeakerSecondary interaction site for stabilizing the structure

Role in Functional Materials Development (Non-Biological)

The incorporation of this compound and its derivatives into larger molecular frameworks can lead to materials with interesting and useful properties for a range of non-biological applications.

Halogenated aromatic compounds are precursors to a wide variety of organic electronic materials. Through cross-coupling reactions, the this compound unit can be incorporated into conjugated polymers and oligomers, which are the active components in many organic electronic devices.

While direct applications of this compound in this area are emerging, the synthesis of liquid crystalline materials from structurally related bromo-iodo compounds has been demonstrated. mdpi.commdpi.com The rigid aromatic core provided by the benzene (B151609) ring, combined with the potential for creating extended, anisotropic molecular shapes through further functionalization, are key features for designing liquid crystals. The isopropyl group can influence the mesophase behavior by disrupting close packing and lowering melting points.

The synthesis of such materials often involves a series of palladium-catalyzed cross-coupling reactions to build up the desired molecular structure, followed by purification and characterization of the liquid crystalline properties using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). ajchem-a.com

Derivatives of this compound could potentially be integrated into photonic and optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of materials derived from this building block, such as their HOMO/LUMO energy levels, can be tuned by the choice of coupling partners in their synthesis. smolecule.com This allows for the rational design of materials with specific charge-transport and light-emitting properties.

The structure of this compound also lends itself to the synthesis of specialized ligands for transition metal catalysis. The stepwise functionalization of the C-I and C-Br bonds allows for the introduction of different coordinating groups, leading to unsymmetrical ligands.

For example, a phosphine (B1218219) group could be introduced at one position via a coupling reaction with a phosphine-containing reagent, followed by the introduction of another coordinating group at the second halogenated position. Such unsymmetrical ligands can create a unique coordination environment around a metal center, potentially leading to catalysts with improved activity, selectivity, or stability for a variety of chemical transformations. The synthesis of bipyridyl ligands, which are important in coordination chemistry and catalysis, often involves the coupling of functionalized pyridine (B92270) derivatives, a strategy that could be adapted to use this compound as a scaffold.

Development of New Reagents and Catalysts (If Compound Itself Acts as One)

While this compound is primarily used as a structural scaffold rather than a direct reagent or catalyst, its unique functionality makes it an ideal precursor for the development of specialized ligands for coordination chemistry. smolecule.com By selectively functionalizing the iodo and bromo positions, new multidentate ligands can be synthesized.

For instance, a phosphine group can be introduced at one position and another coordinating group at the other, leading to novel bidentate or pincer-type ligands. These custom-designed ligands can then be complexed with transition metals like palladium, ruthenium, or copper to form new catalysts with tailored steric and electronic properties. The isopropyl group, in this context, acts as a bulky substituent that can create a specific coordination pocket around the metal center, potentially enhancing catalytic activity, selectivity, or stability.

Furthermore, the compound itself can act as a dual halogen-bond donor. The iodine and bromine atoms can participate in non-covalent halogen bonding, a highly directional interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. The differing halogen-bond donating strengths of iodine (stronger) and bromine (weaker) can be used to direct the assembly of complex architectures, making this compound a valuable tool in the development of new materials based on molecular recognition principles. smolecule.com

Advanced Derivatization and Functionalization Reactions

C-C Bond Forming Reactions Beyond Cross-Couplings

While cross-coupling reactions are a mainstay in aryl chemistry, other carbon-carbon bond-forming strategies can be effectively applied to 1-bromo-4-iodo-2-isopropylbenzene, primarily by leveraging the differential reactivity of the two halogen substituents.

One of the most significant reactions in this category is the selective formation of a Grignard reagent. The reactivity of aryl halides toward magnesium metal to form organomagnesium compounds follows the order I > Br > Cl. adichemistry.com This chemoselectivity allows for the preferential insertion of magnesium at the more labile carbon-iodine bond of this compound, leaving the carbon-bromine bond intact. umn.edu This in-situ-formed Grignard reagent, (4-bromo-2-isopropylphenyl)magnesium iodide, is a potent nucleophile that can react with a variety of carbon electrophiles. google.comleah4sci.com

For instance, reaction with carbon dioxide (CO2) followed by an acidic workup yields 4-bromo-2-isopropylbenzoic acid. masterorganicchemistry.com This transformation introduces a carboxylic acid group, a valuable handle for further synthetic modifications. Similarly, this Grignard reagent can react with aldehydes and ketones to produce secondary and tertiary benzylic alcohols, respectively. Reaction with nitriles, followed by hydrolysis, can yield ketones. leah4sci.com These reactions significantly expand the molecular complexity, all while preserving the bromo substituent for subsequent transformations.

Reaction TypeElectrophileReagentsProduct
Grignard Formation & CarboxylationCarbon Dioxide (CO₂)1. Mg, THF2. CO₂3. H₃O⁺4-Bromo-2-isopropylbenzoic acid
Grignard Formation & Alcohol SynthesisAldehyde (R-CHO)1. Mg, THF2. R-CHO3. H₃O⁺1-(4-Bromo-2-isopropylphenyl)-1-alkanol
Grignard Formation & Alcohol SynthesisKetone (R-CO-R')1. Mg, THF2. R-CO-R'3. H₃O⁺2-(4-Bromo-2-isopropylphenyl)-2-alkanol

This table presents plausible reaction pathways based on established Grignard reaction principles.

C-N, C-O, C-S Bond Formations

The formation of carbon-heteroatom bonds is crucial for synthesizing molecules with applications in pharmaceuticals and materials science. For this compound, these reactions can be directed selectively to either the C-I or C-Br bond, typically exploiting the higher reactivity of the C-I bond in metal-catalyzed processes like Buchwald-Hartwig amination and Ullmann condensation. smolecule.com

C-N Bond Formation: Palladium-catalyzed Buchwald-Hartwig amination allows for the selective coupling of amines (primary or secondary) at the 4-position. By carefully selecting the catalyst, ligand, and reaction conditions, the C-I bond can be preferentially activated over the C-Br bond. This yields 4-amino-substituted-1-bromo-2-isopropylbenzene derivatives, which are versatile intermediates for more complex nitrogen-containing compounds.

C-O Bond Formation: The Ullmann condensation, a classical copper-catalyzed reaction, can be employed to form diaryl ethers. Reacting this compound with a phenol (B47542) or an alcohol in the presence of a copper catalyst and a base would preferentially occur at the iodo-position. This selectivity is key for constructing precursors for cyclization reactions, as discussed in section 7.4.

C-S Bond Formation: Analogous to C-O bond formation, the synthesis of aryl thioethers can be achieved through copper or palladium-catalyzed coupling with thiols. The reaction with a thiol (R-SH) would selectively produce a 4-thioether derivative, again leveraging the higher reactivity of the C-I bond.

Bond FormedReaction NameNucleophileCatalyst/ConditionsSelective Product
C-N Buchwald-Hartwig AminationR₂NHPd catalyst, ligand, baseN-(4-Bromo-2-isopropylphenyl)amine
C-O Ullmann CondensationR-OHCu catalyst, base1-Bromo-4-alkoxy-2-isopropylbenzene
C-S ThiolationR-SHPd or Cu catalyst, base1-Bromo-4-(alkylthio)-2-isopropylbenzene

This table illustrates expected selective reactions based on the differential reactivity of C-I and C-Br bonds.

Selective Functionalization of the Isopropyl Methyl Groups (e.g., Benzylic Halogenation, Oxidation)

The isopropyl group itself is a site for functionalization, specifically at the benzylic position (the carbon atom attached to the benzene (B151609) ring). The C-H bond at this position is weaker than other aliphatic C-H bonds because its homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org

Benzylic Halogenation: Free radical bromination can be achieved with high selectivity at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). chemistrysteps.comlibretexts.org This reaction converts the isopropyl group into a 2-bromo-2-propyl group, yielding 1-bromo-4-(2-bromo-2-propyl)-2-isopropylbenzene. This newly introduced halogen is an alkyl halide and is susceptible to nucleophilic substitution reactions (SN1 or SN2), allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR) at the benzylic carbon. gla.ac.uk

Benzylic Oxidation: The benzylic position can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org Since the benzylic carbon of the isopropyl group is tertiary, oxidation typically yields a tertiary alcohol, 2-(4-bromo-2-iodophenyl)propan-2-ol. google.com This reaction proceeds because there is a hydrogen atom at the benzylic position that can be abstracted during the complex oxidation mechanism. libretexts.org This introduces a hydroxyl group, providing another point for derivatization.

Reaction TypeReagent(s)Functional Group TargetedProduct
Benzylic BrominationN-Bromosuccinimide (NBS), initiatorIsopropyl C-H1-Bromo-4-(2-bromo-2-propyl)-2-isopropylbenzene
Benzylic OxidationKMnO₄, H₃O⁺, heatIsopropyl C-H2-(4-Bromo-2-iodophenyl)propan-2-ol

This table shows representative functionalization reactions of the isopropyl side chain.

Cyclization Reactions Utilizing the Halogen and Isopropyl Functionalities

The strategic placement of the ortho-bromo and isopropyl groups allows for the design of intramolecular cyclization reactions to build fused ring systems. A common strategy involves a two-step process: first, a nucleophilic substitution or coupling at the 4-iodo position, followed by an intramolecular reaction involving the ortho-bromo group and the substituent at the 2-position.

A prime example is the synthesis of substituted dibenzofurans. organic-chemistry.orgrsc.org The synthesis can be envisioned in two stages:

O-Arylation: this compound undergoes a selective Ullmann or Buchwald-Hartwig C-O coupling at the iodo-position with a phenol (e.g., phenol itself or a substituted variant). This creates a diaryl ether intermediate: 2-bromo-5-isopropyl-1-phenoxybenzene.

Intramolecular Cyclization: The resulting diaryl ether possesses a bromine atom ortho to the ether linkage. This arrangement is ideal for an intramolecular C-C bond formation via palladium-catalyzed direct arylation (e.g., using a Pd(OAc)₂ catalyst) to close the five-membered furan (B31954) ring, yielding an isopropyl-substituted dibenzofuran. biointerfaceresearch.com

This synthetic route elegantly uses the differential reactivity of the two halogens to first build an acyclic precursor and then facilitate a ring-closing reaction, demonstrating the advanced synthetic utility of the title compound.

Challenges, Emerging Trends, and Future Research Directions

Development of More Sustainable Synthetic Routes

The synthesis of polyhalogenated benzenes traditionally relies on methods that can be environmentally taxing. Future research is increasingly focused on developing more sustainable and greener synthetic pathways. For 1-Bromo-4-iodo-2-isopropylbenzene, this involves exploring methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. Key areas of development include:

Catalytic Direct C-H Halogenation: Moving away from classical electrophilic aromatic substitution, which often requires harsh conditions and can lead to mixtures of isomers, regioselective C-H activation and halogenation using transition metal catalysts offers a more atom-economical approach.

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reaction control, and allow for more efficient heat and mass transfer, leading to higher yields and purity while minimizing solvent usage. ucsb.edu

Bio-based Solvents and Reagents: The exploration of solvents and reagents derived from renewable resources is a cornerstone of green chemistry. rsc.org Research into the applicability of such green alternatives for the synthesis of functionalized dihalobenzenes is an active area of investigation. semanticscholar.org

Exploration of Novel Catalytic Systems for Transformations

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound makes it an attractive substrate for selective cross-coupling reactions. However, the steric bulk of the ortho-isopropyl group presents a significant challenge. Future research will likely focus on the design of novel catalytic systems capable of overcoming this steric hindrance.

Palladium-based catalysts are commonly employed for such transformations. The development of new ligands that can facilitate oxidative addition and reductive elimination at the sterically hindered positions is a key trend. For instance, bulky and electron-rich phosphine (B1218219) ligands have shown promise in promoting the coupling of sterically demanding aryl halides. researchgate.netrsc.org

Furthermore, the exploration of catalysts based on more abundant and less expensive metals, such as nickel or copper, is a growing area of interest. These systems could provide alternative and more sustainable routes for the functionalization of sterically hindered polyhalogenated aromatics. nih.govrsc.org

Catalyst System ComponentRole in Overcoming ChallengesPotential Advantages
Bulky Phosphine Ligands Increase catalyst activity and stability; facilitate reactions at sterically hindered sites.High yields and selectivity in cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs) Strong sigma-donating ability can enhance catalytic activity.Robust and versatile for a range of cross-coupling reactions.
Nickel or Copper Catalysts Offer alternative reactivity and may be more cost-effective than palladium.Lower cost and potential for novel transformations.

Expanding Applications in Emerging Fields (e.g., Molecular Machines, Quantum Materials)

While current applications are primarily in synthetic organic chemistry, the unique electronic and steric properties of this compound and its derivatives could be harnessed in emerging fields.

Molecular Machines: The synthesis of molecular gears and motors often relies on the construction of sterically crowded aromatic systems. rsc.org The rigid and well-defined geometry of derivatives of this compound could make them valuable components in the design of new molecular machinery.

Quantum Materials: Functionalized graphene and other carbon-based nanomaterials are at the heart of research into quantum materials. mdpi.commdpi.com The ability to introduce specific functionalities onto aromatic platforms, as could be achieved using this compound as a precursor, is crucial for tuning the electronic properties of these materials.

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and regioselectivity of complex organic reactions. ed.govescholarship.orgnih.gov For a molecule like this compound, computational studies can provide valuable insights into:

Reaction Mechanisms: DFT calculations can elucidate the transition states and intermediates involved in catalytic cycles, helping to explain observed reactivity and selectivity. researchgate.netnih.gov

Ligand Design: Computational screening can accelerate the discovery of new ligands that are optimized for specific transformations of sterically hindered substrates.

Prediction of Regioselectivity: By analyzing the electronic and steric properties of the molecule, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. rsc.org

Computational MethodApplication in Studying this compound
Density Functional Theory (DFT) Predicting reaction pathways, transition state energies, and the influence of substituents on reactivity. nih.gov
Molecular Mechanics (MM) Modeling steric interactions and conformational preferences.
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular structure with chemical reactivity and potential biological activity.

Overcoming Steric Hindrance and Regioselectivity Challenges

The primary hurdles in the synthetic utility of this compound are steric hindrance from the isopropyl group and controlling regioselectivity in subsequent functionalization reactions. Future research will need to address these challenges through a combination of strategies:

Development of Sterically Tolerant Catalysts: As mentioned, the design of new ligands and metal catalysts that can operate effectively in a crowded steric environment is paramount. dicp.ac.cnnih.govorganic-chemistry.org

Directing Groups: The introduction of a directing group onto the aromatic ring can control the position of subsequent functionalization, overriding the inherent electronic and steric biases of the existing substituents.

Orthogonal Reactivity: Exploiting the differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization. Further development of highly selective catalytic systems will be key to maximizing the utility of this approach. acs.orgnih.gov

Q & A

Q. How to design kinetic studies for halogen exchange reactions involving this compound?

  • Methodological Answer :
  • Use isotopic labeling (¹²⁵I or ⁸²Br) to track substitution rates via gamma spectroscopy.
  • Employ stopped-flow UV-Vis to monitor intermediate formation (λmax ~290 nm for aryl halides).
  • Compare activation energies (Ea) via Arrhenius plots under controlled temperature/pressure .

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